molecular formula C19H27N7O B6446185 1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 2640843-82-7

1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6446185
CAS No.: 2640843-82-7
M. Wt: 369.5 g/mol
InChI Key: RZCOMXYWJYWMHJ-UHFFFAOYSA-N
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Description

This compound features a unique structure comprising:

  • Azepane moiety: A seven-membered saturated amine ring, contributing to increased lipophilicity and conformational flexibility compared to six-membered analogues like piperidine .
  • Piperazine linker: A six-membered diamine ring, commonly employed in drug design for its ability to enhance solubility and facilitate interactions with biological targets .
  • Pyridazine-pyrazole heterocycle: Pyridazine (a six-membered, nitrogen-rich aromatic ring) substituted at position 6 with a pyrazole group.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c27-19(25-9-3-1-2-4-10-25)16-23-12-14-24(15-13-23)17-6-7-18(22-21-17)26-11-5-8-20-26/h5-8,11H,1-4,9-10,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCOMXYWJYWMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Core Structure Differences Key Properties/Activities Reference
1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one Azepane, pyridazine-pyrazole, piperazine Not explicitly reported; inferred potential for CNS or enzyme targeting
1-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-2-(1H-indol-1-yl)ethan-1-one Imidazole (instead of pyrazole), indole substituent Higher molecular weight (387.44 g/mol); potential kinase inhibition
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine Piperidine (instead of azepane), lacks ethanone linker Simpler structure; lower molecular weight (229.26 g/mol)
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Butanone linker, trifluoromethylphenyl group Enhanced metabolic stability due to CF3 group; evaluated for receptor antagonism
1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one Piperidine, amino-methylpyrazole substituent Melting point: ~150°C; potential antimicrobial activity
1-{4-[4-(4-Chlorobenzoyl)phenoxy]propylpiperazinyl}phenyl)ethan-1-one (QD17) Benzoyl-phenoxypropyl chain, chlorophenyl group Antioxidant properties; histamine H3 receptor ligand (IC50: 12 nM)

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